
2-(Butan-2-yl)-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sec-Butyl-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of 2-sec-Butyl-4-methylquinoline consists of a quinoline ring system with a sec-butyl group at the second position and a methyl group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-sec-Butyl-4-methylquinoline, can be achieved through various methods. Some of the classical synthesis protocols include the Skraup, Doebner-Von Miller, Friedlander, and Conrad-Limpach methods . These methods involve the cyclization of aniline derivatives with aldehydes or ketones under acidic or basic conditions.
For instance, the Skraup synthesis involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to yield quinoline . Modifications of these classical methods, such as microwave irradiation, ionic liquid media, and ultrasound-promoted synthesis, have been developed to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale versions of the aforementioned synthetic routes. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also common in industrial settings to ensure environmentally friendly and sustainable processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-sec-Butyl-4-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-sec-Butyl-4-methylquinoline has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-sec-Butyl-4-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . The compound can also interact with cellular receptors and ion channels, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the second position.
4-Methylquinoline: A derivative with a methyl group at the fourth position.
Uniqueness
2-sec-Butyl-4-methylquinoline is unique due to the presence of both a sec-butyl group and a methyl group on the quinoline ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
62642-92-6 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
2-butan-2-yl-4-methylquinoline |
InChI |
InChI=1S/C14H17N/c1-4-10(2)14-9-11(3)12-7-5-6-8-13(12)15-14/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
AMUBOGIJWBYYBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=NC2=CC=CC=C2C(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


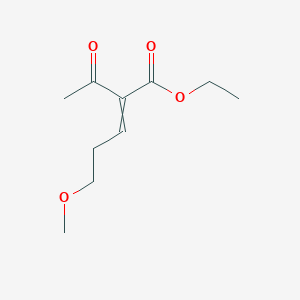
![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)

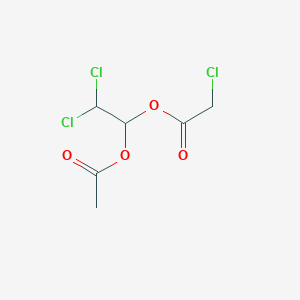
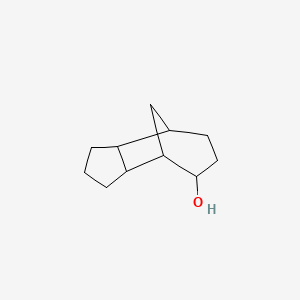
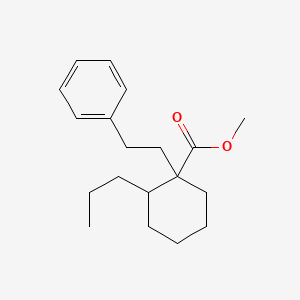

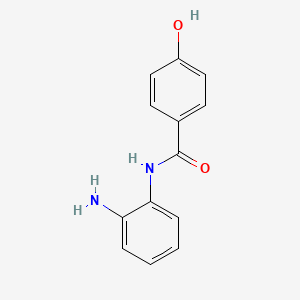
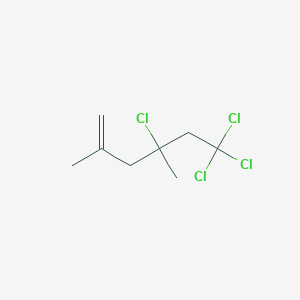
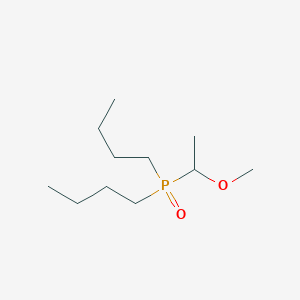
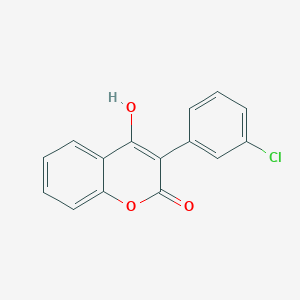
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)

